Arazine (AFC) Exhibits C15-Specific Vasorelaxant Activity Absent in C10 and Distinct from C20 Analogs
In rat aortic ring assays, Arazine (AFC, C15 farnesyl) inhibited norepinephrine (NE)-induced vasoconstriction at micromolar concentrations. The C10 geranyl analog (N-acetyl-S-geranyl-L-cysteine) was completely inactive, while the C20 geranylgeranyl analog (AGGC) exhibited similar vasoactive properties [1].
| Evidence Dimension | Inhibition of NE-induced vasoconstriction |
|---|---|
| Target Compound Data | AFC (C15): Active (micromolar range) |
| Comparator Or Baseline | AGC (C10): No inhibition; AGGC (C20): Active |
| Quantified Difference | C10 analog: 0% inhibition; C15 vs C20: comparable potency |
| Conditions | Rat aortic rings; NE-induced contraction |
Why This Matters
This chain-length specificity dictates experimental design; AGC cannot substitute for AFC in vascular studies, and AGGC may produce distinct downstream effects despite similar vasorelaxation.
- [1] Roullet JB, Xue H, Chapman J, McDougal P, Roullet CM, McCarron DA. Farnesyl analogues inhibit vasoconstriction in animal and human arteries. J Clin Invest. 1996;97(10):2384-2390. View Source
